Hygroscopicity Comparison: Maltose Monohydrate vs. Sucrose
Maltose monohydrate exhibits significantly lower hygroscopicity than sucrose, reducing moisture uptake during storage and processing. In a comparative study, maltose showed a hygroscopicity value of 0.19, whereas sucrose exhibited a value of 0.32 (mean values; p < 0.05 by Scott–Knott test) [1]. This difference is critical in solid dosage formulations where moisture-induced degradation is a concern.
| Evidence Dimension | Hygroscopicity (g/g moisture uptake under controlled conditions) |
|---|---|
| Target Compound Data | 0.19 |
| Comparator Or Baseline | Sucrose: 0.32 |
| Quantified Difference | ~40% lower hygroscopicity for maltose |
| Conditions | Wall material study; water activity and moisture content measured; data reported as mean values with significance at p < 0.05 |
Why This Matters
Lower hygroscopicity reduces moisture-related degradation and improves shelf-life predictability in tablet and powder formulations.
- [1] PMC9433631, Table 2. Hygroscopicity data for wall materials including sucrose and maltose. 2023. View Source
